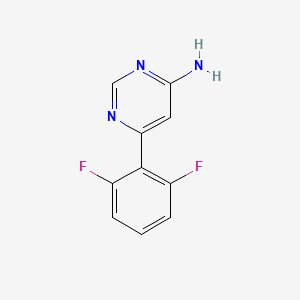

6-(2,6-Difluorophenyl)pyrimidin-4-amine

Description

Molecular Formula and Elemental Composition

6-(2,6-Difluorophenyl)pyrimidin-4-amine exhibits the molecular formula C₁₀H₇F₂N₃, representing a precise elemental composition that defines its chemical identity and fundamental properties. The compound possesses a molecular weight of 207.18 grams per mole, establishing its position among small molecular weight heterocyclic compounds with potential pharmaceutical applications. The elemental distribution consists of ten carbon atoms forming the core skeletal framework, seven hydrogen atoms providing structural completion, two fluorine atoms contributing to electronic characteristics, and three nitrogen atoms integral to the heterocyclic functionality.

The empirical formula reveals a carbon content of approximately 57.97 percent by mass, hydrogen content of 3.41 percent, fluorine content of 18.35 percent, and nitrogen content of 20.28 percent. This composition indicates a relatively high nitrogen content characteristic of pyrimidine-based structures, while the fluorine substitution pattern significantly influences the compound's electronic distribution and potential biological activity. The canonical Simplified Molecular Input Line Entry System representation for the compound is documented as Nc1ncnc(c1)c1c(F)cccc1F, providing a standardized notation for computational and database applications.

The systematic International Union of Pure and Applied Chemistry nomenclature identifies the compound as this compound, reflecting the specific substitution pattern where the pyrimidine ring bears an amino group at position 4 and a 2,6-difluorophenyl substituent at position 6. The Chemical Abstracts Service registry number 1493631-60-9 provides unique identification for this specific molecular entity. The monoisotopic mass calculation yields 207.060804 atomic mass units, representing the exact mass of the most abundant isotopic composition.

Properties

IUPAC Name |

6-(2,6-difluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3/c11-6-2-1-3-7(12)10(6)8-4-9(13)15-5-14-8/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAALDFZWRAWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=NC=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 6-(2,6-Difluorophenyl)pyrimidin-4-amine

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step sequence involving:

- Preparation of a suitable chlorinated pyrimidine intermediate.

- Introduction of the 2,6-difluorophenyl moiety at the 6-position via nucleophilic aromatic substitution or cross-coupling reactions.

- Substitution of the chlorine atom at the 4-position with an amino group (ammonolysis).

This approach leverages the differential reactivity of chlorine atoms on the pyrimidine ring and the nucleophilicity of the amine and aryl nucleophiles.

Specific Synthetic Routes

Starting from 2,4,6-Trichloropyrimidine

One common route involves the use of 2,4,6-trichloropyrimidine as the starting material. The sequence is as follows:

Step 1: Selective substitution of the chlorine at the 6-position with a 2,6-difluorophenyl group. This can be achieved by reacting 2,4,6-trichloropyrimidine with 2,6-difluorobenzaldehyde in the presence of a base such as sodium hydride and a catalyst like N,N′-dimethylbenzimidazolium iodide. This step forms a 6-(2,6-difluorophenyl)pyrimidine intermediate with chlorines remaining at the 2- and 4-positions.

Step 2: Nucleophilic substitution of the chlorine at the 4-position by ammonia to introduce the amino group, yielding this compound.

This method was reported in a study where regioisomers were isolated, and the amino substitution was performed under mild conditions, giving moderate yields due to competing side reactions and isomer formation.

Buchwald-Hartwig Cross-Coupling

Another approach involves the Buchwald-Hartwig amination and cross-coupling reactions:

A chlorinated pyrimidine intermediate is coupled with 2,6-difluorophenylboronic acid or similar aryl boronates under palladium catalysis (e.g., Pd(dppf)Cl2) in the presence of a base like potassium carbonate in a solvent mixture (e.g., 1,4-dioxane/water).

The amination of the 4-position chlorine is then conducted either before or after the aryl coupling step, typically using ammonia or ammonium salts.

This method allows for good regioselectivity and yields, with the reaction conditions optimized to minimize side products.

Reaction Conditions and Yields

Challenges and Optimization

Regioselectivity: The presence of multiple chlorines on the pyrimidine ring can lead to regioisomer formation, which complicates purification and reduces overall yield.

Side Reactions: Over-substitution or decomposition under harsh conditions can occur, necessitating mild reaction conditions and careful reagent choice.

Catalyst and Reagent Cost: Some methods employ expensive catalysts or reagents; thus, methods using cheaper and readily available reagents (e.g., sodium dithionite) are preferred for industrial scale-up.

Purification: Intermediate purification steps may be required to isolate desired isomers, although some synthetic routes avoid intermediate purification to improve efficiency.

Summary of Key Research Findings

The combination of 2,4,6-trichloropyrimidine with 2,6-difluorobenzaldehyde followed by ammonolysis is a viable synthetic route but yields moderate amounts of the desired product due to isomer formation and side reactions.

Buchwald-Hartwig cross-coupling offers a robust alternative with better regioselectivity and yields, suitable for laboratory and industrial synthesis.

Sodium dithionite reduction in mixed solvents is a mild and cost-effective approach in related pyrimidine systems, potentially adaptable for this compound synthesis.

The choice of solvent, base, and temperature critically influences the reaction outcome, with tetrahydrofuran and mixed aqueous-organic solvents frequently employed.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines or hydrazines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Applications

Research indicates that pyrimidinones, including those related to 6-(2,6-Difluorophenyl)pyrimidin-4-amine, exhibit potent antiviral properties. A study demonstrated that certain pyrimidinones can induce interferon production, which is crucial for antiviral defense mechanisms in animals. Notably, compounds such as 2-amino-5-bromo-6-(2,6-difluorophenyl)-4(3H)pyrimidinone have shown significant inhibition of tumor growth in animal models, suggesting a dual role as both antiviral and antitumor agents .

Case Study:

In a controlled experiment involving transplantable mouse bladder tumors (MBT-2), the administration of pyrimidinones resulted in a dose-dependent inhibition of tumor growth. Compounds were injected intraperitoneally every four days, leading to long-term cures in some cases .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. For instance, derivatives of pyrimidinones have been shown to antagonize cell proliferation and induce differentiation in cancer cells by inhibiting specific cellular pathways.

Data Table: Anticancer Efficacy of Pyrimidinones

Herbicidal Applications

The herbicidal properties of this compound and its derivatives have been documented in patent literature. These compounds have been identified as effective agents against various weeds due to their ability to inhibit specific biochemical pathways essential for plant growth.

Case Study:

A patent describes the use of poly-substituted aryl derivatives of 4-aminopicolinic acids as herbicides. These compounds demonstrated significant effectiveness in controlling weed populations in agricultural settings .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound is typically synthesized through reactions involving difluorobenzylamines and pyrimidine derivatives.

Data Table: Synthesis Overview

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways involved in disease processes .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 6-(2,6-Difluorophenyl)pyrimidin-4-amine with structurally related compounds from the evidence:

Key Findings

Substitution Patterns and Bioactivity: The target compound lacks the sulfonamide group present in flumetsulam, which is critical for herbicidal activity in the latter by inhibiting acetolactate synthase (ALS) in plants . The patent compound (4-(2,6-difluorophenoxy)-...) contains a trifluoromethyl group, enhancing lipophilicity and resistance to metabolic degradation compared to the target compound . The thienopyrimidine derivative from incorporates a bicyclic core, which may improve binding to kinase targets in drug discovery .

Physicochemical Properties: Fluorine atoms in the target compound increase electronegativity and stability but reduce solubility compared to non-fluorinated analogs.

Biological Activity

6-(2,6-Difluorophenyl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available literature regarding its synthesis, biological activity, structure-activity relationships (SAR), and specific case studies highlighting its effects against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with difluorobenzene under controlled conditions. For instance, a method reported in recent literature describes the use of guanidine derivatives in the presence of a base to yield various pyrimidine compounds, including this compound with good yields and purity .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown that this compound effectively inhibits the growth of several bacterial and fungal strains. Specifically, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the MTT assay on various cancer cell lines. The results indicated that the compound possesses moderate cytotoxicity, with IC50 values in the micromolar range. Notably, it was found to be particularly effective against Hep-2 cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and cytotoxic properties, this compound has been investigated for anti-inflammatory effects. Preliminary results from COX enzyme inhibition assays revealed that the compound can inhibit COX-2 activity effectively, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be comparable to those of known anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the difluorophenyl group appears to enhance its binding affinity for biological targets. SAR studies suggest that modifications at different positions on the pyrimidine ring can significantly affect its potency and selectivity towards various enzymes and receptors .

Case Studies

- Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The compound demonstrated significant inhibitory effects, leading to a reduction in bacterial load in treated cultures compared to controls .

- Cytotoxicity in Cancer Models : In a comparative study involving various pyrimidine derivatives, this compound was identified as one of the most potent compounds against lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

- Anti-inflammatory Mechanism : A recent publication highlighted the anti-inflammatory action of this compound through inhibition of nitric oxide production in macrophages. This effect was linked to decreased expression levels of iNOS and COX enzymes .

Q & A

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.